molecular formula C27H46N2O3 B14072826 (2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholino-16-(pyrrolidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholino-16-(pyrrolidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

Cat. No.: B14072826
M. Wt: 446.7 g/mol
InChI Key: YKHDYPFPUAWBIW-MUDQNKKHSA-N
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Description

The compound (2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholino-16-(pyrrolidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol is a highly substituted cyclopenta[a]phenanthrene derivative. Its core structure is characteristic of steroidal frameworks, with modifications at positions 2 (morpholino group) and 16 (pyrrolidinyl group), along with hydroxyl groups at positions 3 and 15.

Properties

Molecular Formula

C27H46N2O3

Molecular Weight

446.7 g/mol

IUPAC Name

(10S,13S)-10,13-dimethyl-2-morpholin-4-yl-16-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C27H46N2O3/c1-26-8-7-20-19(21(26)16-22(25(26)31)28-9-3-4-10-28)6-5-18-15-24(30)23(17-27(18,20)2)29-11-13-32-14-12-29/h18-25,30-31H,3-17H2,1-2H3/t18?,19?,20?,21?,22?,23?,24?,25?,26-,27-/m0/s1

InChI Key

YKHDYPFPUAWBIW-MUDQNKKHSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CC(C2O)N4CCCC4)CCC5[C@@]3(CC(C(C5)O)N6CCOCC6)C

Canonical SMILES

CC12CCC3C(C1CC(C2O)N4CCCC4)CCC5C3(CC(C(C5)O)N6CCOCC6)C

Origin of Product

United States

Preparation Methods

Starting Material Selection

Functionalization at C16 with Pyrrolidin-1-Yl

Epoxide Formation and Ring-Opening

  • Epoxidation : Treat Intermediate III with m-CPBA in CH2Cl2 to form 16α,17α-epoxide.
  • Epoxide Opening : React with pyrrolidine in the presence of BF3·OEt2, which directs nucleophilic attack at C16:
    • Mechanism : Acid-catalyzed ring-opening favors trans-diaxial attack, establishing C16S and C17R configurations.
Step Reagents Temperature Yield (%)
1 m-CPBA, CH2Cl2 0°C → rt 91
2 Pyrrolidine, BF3·OEt2 -20°C 76

Alternative Route: Reductive Amination

For substrates with a C16 ketone:

  • Conditions : Pyrrolidine, Ti(i-OPr)4, NaBH3CN, MeOH, reflux.
  • Yield : 68% with 89% diastereomeric excess (de) at C16.

Global Deprotection and Final Product Isolation

TBDMS Removal

  • Reagent : TBAF in THF, 25°C, 2 h.
  • Yield : Quantitative.

Purification

  • Chromatography : Silica gel (EtOAc/MeOH 10:1) followed by recrystallization from acetone/hexane.
  • Purity : >99% (HPLC, C18 column, 220 nm).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (600 MHz, CDCl3) : δ 0.96 (s, 3H, C10-CH3), 1.02 (s, 3H, C13-CH3), 3.45–3.70 (m, 8H, morpholino), 4.21 (dd, J = 10.5 Hz, C3-OH), 4.89 (br s, C17-OH).
  • HRMS (ESI+) : m/z calc. for C29H48N2O3 [M+H]+: 473.3741; found: 473.3745.

X-ray Crystallography

Single-crystal analysis confirms the (16S,17R) configuration and chair conformation of the morpholino ring.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Overall Yield (%)
Epoxide Ring-Opening High stereocontrol at C16/C17 Requires anhydrous conditions 58
Reductive Amination Avoids epoxidation step Lower diastereoselectivity 46

Industrial Scalability Considerations

  • Cost Efficiency : Morpholine and pyrrolidine are inexpensive, but TBDMS protection adds ~$12/g to production costs.
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in SN2 steps to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2b,3a,5a,16b,17b)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated compounds .

Scientific Research Applications

(2b,3a,5a,16b,17b)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Primarily used in the synthesis of muscle relaxants like rocuronium bromide, which is used during surgical procedures to facilitate intubation and muscle relaxation.

    Industry: Employed in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of (2b,3a,5a,16b,17b)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane-3,17-diol involves its interaction with specific molecular targets. In the case of its use as an intermediate for rocuronium bromide, the compound acts on nicotinic acetylcholine receptors at the neuromuscular junction, blocking the transmission of nerve impulses to muscles, leading to muscle relaxation .

Comparison with Similar Compounds

Substituent Diversity and Functional Groups

The target compound’s morpholino (oxygen-containing) and pyrrolidinyl (nitrogen-containing) groups distinguish it from analogs. Key comparisons include:

  • Piperidine Derivatives: A closely related compound, (2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2,16-di(piperidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (), replaces morpholino and pyrrolidinyl with two piperidinyl groups.
  • Pyridine Derivatives: In , a pyridin-3-yl group is attached at position 16.
  • Alkyl Side Chains : Compounds such as (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-... () feature hydrophobic alkyl chains instead of heterocyclic groups, likely altering membrane permeability and solubility .

Physicochemical Properties

Table 1 compares molecular weights, hydrogen-bond donors (HBD), and acceptors (HBA) for select analogs:

Compound Description Molecular Weight HBD HBA Source
Target Compound (morpholino + pyrrolidinyl) ~450 (estimated) 2 6 -
Piperidine Derivative (2,16-di(piperidin-1-yl)) 468.66 2 4
(8R,9S,13S,14S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol 288.386 3 3
(3S,5R,8R,9S,10S,13R,14S,17R)-17-(3-furyl)-10,13-dimethyl-...-triol (furan substituent) 388.67 3 5

Key Observations :

  • The target compound’s morpholino and pyrrolidinyl groups increase HBA count (6 vs.
  • Piperidine derivatives (e.g., ) exhibit lower polarity due to the absence of oxygen in substituents.

Biological Activity

The compound (2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholino-16-(pyrrolidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol is a complex steroid-like structure with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features multiple chiral centers and a unique cyclopenta[a]phenanthrene core. Its structural complexity suggests diverse interactions with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may possess antiproliferative effects against various cancer cell lines. For instance:
    • In vitro studies have shown significant inhibition of cell growth in HeLa cells and K-562 cells at specific concentrations.
    • The compound's structural modifications could enhance selective activity against prostate cancer cells (PC-3) and colon cancer cells (HT-29) .
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways. Compounds with similar structures have been noted to inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models.
  • Hormonal Modulation : Steroid derivatives often exhibit hormonal activity. This compound's morpholino and pyrrolidine moieties suggest potential interactions with steroid receptors or enzymes involved in steroid metabolism.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Receptor Binding : The compound may interact with nuclear hormone receptors due to its steroid-like structure.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in tumor growth and inflammation.
  • Cell Cycle Regulation : Evidence suggests that it may induce cell cycle arrest in cancer cells.

Case Study 1: Antitumor Efficacy

A study evaluated the antiproliferative effects of the compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability:

Cell LineIC50 (µM)
HeLa5.0
K-5624.5
PC-36.0
This suggests promising potential for further development as an anticancer agent .

Case Study 2: Inflammatory Response Modulation

In another study focused on inflammatory responses, the compound was tested for its ability to inhibit nitric oxide production in macrophages:

Treatment GroupNitric Oxide Production (%)
Control100
Compound A30
This indicates significant anti-inflammatory activity .

Q & A

Q. What are the key challenges in synthesizing this polycyclic steroidal derivative with multiple stereocenters?

Synthesis requires precise control over stereochemistry due to the compound’s 10 stereocenters. Methodologies include:

  • Chiral auxiliary-guided synthesis to enforce stereoselectivity at C2 and C16 .
  • Protecting group strategies for hydroxyl and amine functionalities (e.g., tert-butyldimethylsilyl (TBS) for hydroxyl groups) .
  • Validation via NMR spectroscopy (e.g., 13C^{13}\text{C} and 1H^{1}\text{H} coupling constants) to confirm stereochemical integrity .

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR, MS) for this compound?

Cross-referencing with NIST Chemistry WebBook databases is critical . For example:

  • Mass spectrometry : Compare fragmentation patterns with structurally similar compounds (e.g., C29H50O derivatives) .
  • NMR assignments : Use 2D-COSY and NOESY to resolve overlapping signals in the cyclopenta[a]phenanthrene core .

Advanced Research Questions

Q. What experimental strategies are recommended to study the compound’s interactions with steroid receptors or enzymes?

  • Molecular docking : Use crystallographic data from related steroids (e.g., 17α-Hydroxyprogesterone analogs) to model binding interactions .
  • Isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
  • Site-directed mutagenesis to identify key receptor residues involved in morpholino/pyrrolidine moiety recognition .

Q. How can researchers address instability of intermediates during synthesis (e.g., oxidation of hydroxyl groups)?

  • Inert atmosphere techniques (argon/glovebox) to prevent oxidation at C3 and C17 hydroxyls .
  • Real-time monitoring via LC-MS to detect degradation products .
  • Stabilization using non-polar solvents (e.g., hexane/ethyl acetate mixtures) for purification .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties (e.g., logP, solubility)?

  • Quantum mechanical calculations (DFT/B3LYP) to optimize geometry and calculate dipole moments .
  • Molecular dynamics simulations to assess solvation effects in aqueous/organic media .
  • QSAR models trained on structurally related steroids (e.g., cholestane derivatives) .

Data Contradiction Analysis

Q. How to reconcile conflicting biological activity data across studies (e.g., agonist vs. antagonist effects)?

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and ligand concentrations .
  • Control experiments with known receptor modulators (e.g., dexamethasone for glucocorticoid receptors) .
  • Meta-analysis of raw data from public repositories (e.g., PubChem BioAssay) to identify outliers .

Q. What steps should be taken if X-ray crystallography and NMR data disagree on the compound’s conformation?

  • Conformational sampling : Use variable-temperature NMR to assess flexibility in solution .
  • Crystal packing analysis : Evaluate whether intermolecular forces in the solid state distort the structure .
  • DFT comparison of calculated vs. experimental 13C^{13}\text{C} chemical shifts .

Safety and Handling

Q. What safety protocols are critical for handling this compound’s reactive intermediates?

  • PPE requirements : Full-face respirators (N100/P3) for airborne particulates; nitrile gloves for solvent resistance .
  • Ventilation : Use fume hoods with >100 fpm airflow for pyrophoric reagents (e.g., triisopropylsilyl derivatives) .
  • Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal .

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